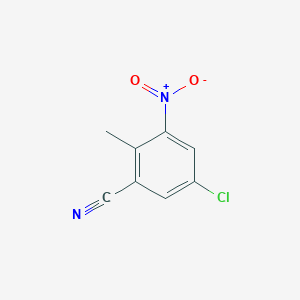

5-Chloro-2-methyl-3-nitrobenzonitrile

CAS No.: 1082040-48-9

Cat. No.: VC3055877

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082040-48-9 |

|---|---|

| Molecular Formula | C8H5ClN2O2 |

| Molecular Weight | 196.59 g/mol |

| IUPAC Name | 5-chloro-2-methyl-3-nitrobenzonitrile |

| Standard InChI | InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |

| Standard InChI Key | URHNBNZXLYAALF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N |

Introduction

Chemical Identity and Structural Properties

Basic Identification

5-Chloro-2-methyl-3-nitrobenzonitrile belongs to the class of substituted benzonitriles, characterized by a benzene ring with multiple functional groups. Its primary identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 5-Chloro-2-methyl-3-nitrobenzonitrile |

| CAS Number | 1082040-48-9 |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| SMILES Notation | Cc1c(cc(cc1N+[O-])Cl)C#N |

| Synonyms | 5-Chloro-2-methyl-3-nitro-benzonitrile; Benzonitrile, 5-chloro-2-methyl-3-nitro- |

The compound features four key substituents on the benzene ring: a nitrile group (-C≡N), a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 3, and a chlorine atom at position 5 .

Structural Characteristics

The molecular structure of 5-Chloro-2-methyl-3-nitrobenzonitrile is defined by the spatial arrangement of its functional groups around the benzene core. The presence of both electron-withdrawing groups (nitrile, nitro, chloro) and an electron-donating group (methyl) creates an asymmetric electronic distribution across the molecule. This electronic distribution significantly influences its chemical reactivity and potential applications in synthetic pathways.

The nitro group at position 3 is situated between the methyl group at position 2 and the chlorine atom at position 5, creating a specific steric environment that distinguishes this compound from its isomers. This precise arrangement of substituents contributes to unique reactivity patterns that differentiate it from structurally similar compounds .

Physical and Chemical Properties

Physical Properties

Based on its molecular structure and the characteristics of similar benzonitrile compounds, 5-Chloro-2-methyl-3-nitrobenzonitrile likely exhibits the following physical properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | Pale yellow to off-white |

| Solubility | Poorly soluble in water; soluble in organic solvents (acetone, dichloromethane, ethyl acetate) |

| Melting Point | Expected range: 90-130°C (based on similar compounds) |

| Boiling Point | Expected to decompose before boiling |

| Density | Approximately 1.3-1.5 g/cm³ (estimated) |

These properties are inferred based on the compound's structure and the known properties of similar substituted benzonitriles, as specific experimental data for this compound is limited in the available literature.

Chemical Reactivity

The chemical reactivity of 5-Chloro-2-methyl-3-nitrobenzonitrile is primarily determined by its multiple functional groups, each offering distinct reaction pathways:

Nitrile Group Reactions

The nitrile (-C≡N) functionality can undergo various transformations:

-

Hydrolysis to carboxylic acids under acidic or basic conditions

-

Reduction to primary amines using strong reducing agents

-

Addition reactions with nucleophiles to form imines or amidines

-

Coordination with transition metals through the nitrogen lone pair

Nitro Group Reactions

The nitro (-NO₂) group presents several reaction possibilities:

-

Reduction to amino group using various reducing systems

-

Nucleophilic aromatic substitution reactions, where the nitro group acts as an activating and directing group

-

Potential involvement in intramolecular reactions with neighboring groups

Halogen Reactivity

The chlorine atom at position 5 can participate in:

-

Nucleophilic aromatic substitution reactions, particularly activated by the electron-withdrawing nitro and nitrile groups

-

Metal-catalyzed coupling reactions (e.g., Suzuki, Negishi couplings)

-

Elimination reactions under specific conditions

Comparative Analysis with Related Compounds

Comparison with Structural Analogs

A comparative analysis with structurally related compounds provides insights into how subtle structural differences affect chemical and physical properties.

Comparison with 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile (CAS: 50712-70-4) differs from the title compound by the absence of the nitro group:

| Property | 5-Chloro-2-methyl-3-nitrobenzonitrile | 5-Chloro-2-methylbenzonitrile |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O₂ | C₈H₆ClN |

| Molecular Weight | 196.59 g/mol | 151.59 g/mol |

| Electronic Properties | More electron-deficient aromatic ring | Less electron-deficient aromatic ring |

| Reactivity at C-5 (Cl) | Enhanced toward nucleophilic substitution | Less reactive toward nucleophilic substitution |

| Potential Applications | More diverse due to additional functional group | Limited compared to nitro-substituted analog |

The addition of the nitro group significantly alters the electronic distribution in the molecule, enhancing the electrophilicity of certain positions and creating new possibilities for chemical transformations.

Comparison with 5-chloro-2-methyl-4-nitrobenzonitrile

5-chloro-2-methyl-4-nitrobenzonitrile (CAS: 101495-54-9) is a positional isomer with the nitro group at position 4 instead of position 3 :

| Property | 5-Chloro-2-methyl-3-nitrobenzonitrile | 5-chloro-2-methyl-4-nitrobenzonitrile |

|---|---|---|

| Nitro Group Position | Position 3 (meta to methyl) | Position 4 (para to methyl) |

| Electronic Distribution | Different resonance patterns | Different electronic distribution |

| Steric Environment | Nitro group adjacent to methyl | Nitro group distant from methyl |

| Potential Reactivity | Distinct regioselectivity in reactions | Different regioselectivity profile |

The different position of the nitro group creates distinct electronic and steric environments, potentially leading to different reactivity patterns and biological activity profiles.

| Hazard Type | Potential Concerns |

|---|---|

| Toxicity | Moderate to high toxicity expected; may be harmful if ingested, inhaled, or absorbed through skin |

| Environmental Impact | Potential persistence in environment; proper disposal required |

| Flammability | Low to moderate flammability risk |

| Reactivity | Potential decomposition under strong heating; incompatible with strong oxidizers |

| Carcinogenicity | Unknown; aromatic nitro compounds often require evaluation for mutagenic potential |

Current Research and Future Perspectives

Research Gaps

The current literature reveals several research gaps regarding 5-Chloro-2-methyl-3-nitrobenzonitrile:

-

Limited physical and spectroscopic data specific to this compound

-

Absence of optimized synthesis protocols

-

Minimal exploration of its potential biological activities

-

Lack of detailed structure-activity relationship studies involving this specific compound

Future Research Directions

Future research on 5-Chloro-2-methyl-3-nitrobenzonitrile might productively focus on:

-

Development of efficient and selective synthesis methods

-

Comprehensive characterization of physical and spectroscopic properties

-

Exploration of its potential as a building block in medicinal chemistry

-

Investigation of possible applications in materials science

-

Evaluation of biological activities of derivatives based on this scaffold

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume